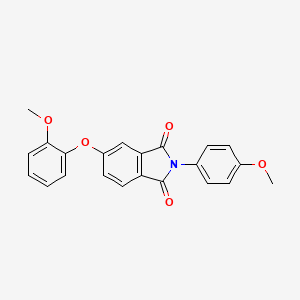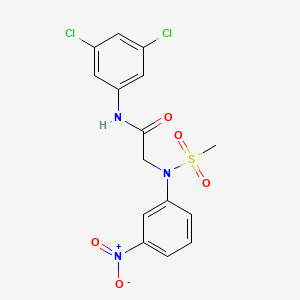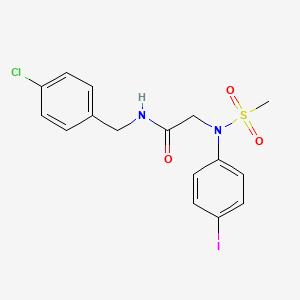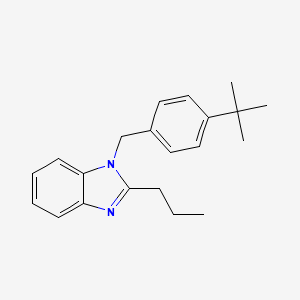
5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in scientific research in recent years. GSK-J4 is a potent inhibitor of the histone demethylase JMJD3, which plays a crucial role in regulating gene expression and immune response. In
Mecanismo De Acción
5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a potent inhibitor of JMJD3, which is a histone demethylase that catalyzes the removal of methyl groups from lysine 27 on histone H3. This process plays a crucial role in regulating gene expression, particularly in the immune system. By inhibiting JMJD3, this compound prevents the demethylation of histone H3 lysine 27, leading to altered gene expression and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biological processes, including immune response, inflammation, and cancer progression. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been shown to inhibit the growth and progression of various types of cancer, including breast cancer and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is its specificity for JMJD3, which allows for precise targeting of this histone demethylase. Additionally, this compound is a small molecule inhibitor that can easily penetrate cell membranes, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations, including its relatively short half-life and potential off-target effects, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. One possible area of focus is the development of more potent and selective inhibitors of JMJD3, which could have significant therapeutic potential in the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanisms of action of this compound and its effects on various biological processes. Finally, the use of this compound in combination with other drugs or therapies could be explored as a potential strategy for enhancing its therapeutic effects.
In conclusion, this compound is a potent inhibitor of JMJD3 that has significant potential in scientific research. Its specificity for JMJD3 and ability to penetrate cell membranes make it a valuable tool for investigating the role of this histone demethylase in various biological processes. While there are limitations to its use, further research on this compound could lead to new insights into the mechanisms of immune response, inflammation, and cancer progression, as well as the development of new therapeutic strategies.
Aplicaciones Científicas De Investigación
5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research to investigate the role of JMJD3 in various biological processes. Studies have shown that JMJD3 plays a critical role in regulating immune response, inflammation, and cancer progression. This compound has been used to study the effects of JMJD3 inhibition on these processes, providing valuable insights into the underlying mechanisms.
Propiedades
IUPAC Name |
5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-26-15-9-7-14(8-10-15)23-21(24)17-12-11-16(13-18(17)22(23)25)28-20-6-4-3-5-19(20)27-2/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTHRFWMSYBVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-acetyl-2-[(4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3552633.png)
![N-{3-[(4-chloro-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3552646.png)

![5-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3552667.png)
![ethyl (2-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3552672.png)
![2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3552700.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3552701.png)


![5-bromo-2-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552736.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3552739.png)
![N~1~-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3552743.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3552748.png)
![2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B3552753.png)